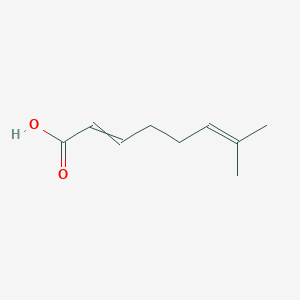
7-Methylocta-2,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylocta-2,6-dienoic acid is an unsaturated fatty acid with the molecular formula C9H14O2. It is characterized by the presence of a carboxylic acid group and a conjugated diene system. This compound is of significant interest in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Methylocta-2,6-dienoic acid involves the stereoselective Mizoroki-Heck arylation of (E)-7-Methylocta-2,6-dienoic acid with aryl iodide. This reaction is catalyzed by palladium acetate (Pd(OAc)2) and triphenylphosphine (P(o-MeC6H4)3), with triethylamine (Et3N) serving as both the base and solvent. The reaction is typically carried out at reflux temperature, yielding the desired product in 37% to 68% isolated yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mizoroki-Heck arylation method mentioned above can be scaled up for industrial applications. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Methylocta-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
7-Methylocta-2,6-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are used in studying biological pathways and enzyme interactions.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Methylocta-2,6-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows for various chemical modifications, enabling the compound to participate in diverse biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
2-Hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoic acid: This compound shares a similar carbon skeleton but has additional functional groups, leading to different chemical properties and reactivity.
Dimethyl sulfide derivatives: These compounds, while structurally different, undergo similar oxidation reactions and are used in related industrial applications.
Uniqueness: 7-Methylocta-2,6-dienoic acid is unique due to its conjugated diene system and carboxylic acid group, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo stereoselective reactions makes it valuable for producing chiral compounds and studying reaction mechanisms.
Properties
CAS No. |
88197-02-8 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2E)-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/b7-5+ |
InChI Key |
CEADFUVWXALSFV-FNORWQNLSA-N |
SMILES |
CC(=CCCC=CC(=O)O)C |
Isomeric SMILES |
CC(=CCC/C=C/C(=O)O)C |
Canonical SMILES |
CC(=CCCC=CC(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















